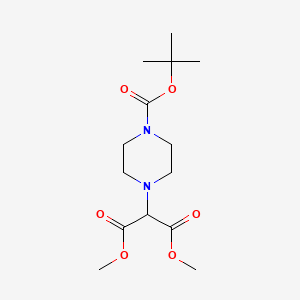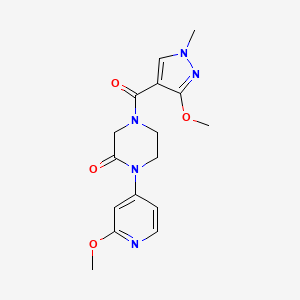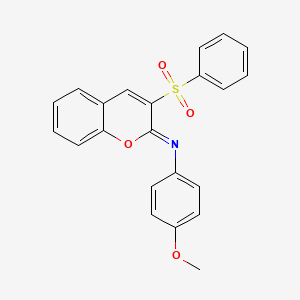![molecular formula C13H12ClFN2O3 B2624220 4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile CAS No. 2261254-45-7](/img/structure/B2624220.png)
4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile, also known as CFM-3, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of the disease.
Mecanismo De Acción
4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the development of inflammation. This compound also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to inhibit the growth of cancer cells, including breast cancer and lung cancer cells. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, which means that there is limited information available on its properties and potential side effects. In addition, this compound is not readily available commercially, which can make it difficult to obtain for lab experiments.
Direcciones Futuras
There are several future directions for research on 4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile. One area of research is the development of new synthetic routes for this compound, which could improve the efficiency and yield of the synthesis process. Another area of research is the investigation of the potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics. In addition, further research is needed to fully understand the mechanisms of action of this compound, as well as its potential therapeutic applications in a range of diseases and conditions.
Métodos De Síntesis
4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile is synthesized through a multi-step process that involves the reaction of 2-chloro-4-fluorophenol with acetic anhydride to form 2-(2-chloro-4-fluorophenoxy)acetic acid. The resulting compound is then reacted with morpholine and potassium carbonate to obtain this compound.
Propiedades
IUPAC Name |
4-[2-(2-chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O3/c14-11-5-9(15)1-2-12(11)20-8-13(18)17-3-4-19-7-10(17)6-16/h1-2,5,10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAJTOHEOBKBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)COC2=C(C=C(C=C2)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol](/img/structure/B2624137.png)
![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2624140.png)
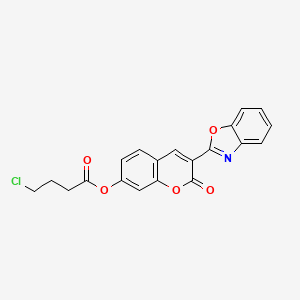
![Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2624145.png)

![8-[(Z)-3-chlorobut-2-enyl]sulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2624148.png)
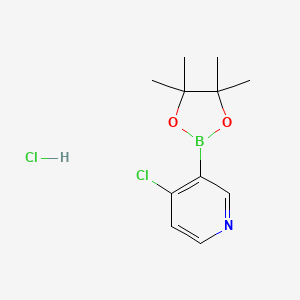

![N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2624153.png)
![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2624155.png)

